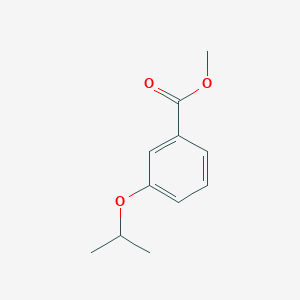

Methyl 3-isopropoxybenzoate

Description

Methyl 3-isopropoxybenzoate is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the benzene ring is substituted with an isopropoxy group at the meta position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name |

methyl 3-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)14-10-6-4-5-9(7-10)11(12)13-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWWRXCPQAQURQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-isopropoxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-isopropoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the reaction of 3-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate to form 3-isopropoxybenzoic acid, which is then esterified with methanol .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-isopropoxybenzoate undergoes various chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

Oxidation: 3-isopropoxybenzoic acid.

Reduction: 3-isopropoxybenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-isopropoxybenzoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 3-isopropoxybenzoate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, it can act as a substrate that undergoes transformation by the enzyme, leading to the formation of specific products . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-bromo-5-isopropoxybenzoate: Similar in structure but with a bromine atom at the 5-position.

Methyl 3-isopropoxy-4-nitrobenzoate: Similar in structure but with a nitro group at the 4-position.

Uniqueness

Methyl 3-isopropoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .

Biological Activity

Methyl 3-isopropoxybenzoate, a derivative of benzoic acid, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H16O3

- Molecular Weight : 208.26 g/mol

- IUPAC Name : Methyl 3-(propan-2-yloxy)benzoate

This compound features a benzoate moiety with an isopropoxy group, which may influence its solubility and biological interactions.

Cytotoxicity and Cell Viability

In vitro studies on related compounds have demonstrated cytotoxic effects against human cell lines. For example, methyl benzoate was tested on HeLa cells, revealing an ID50 (the concentration that inhibits growth by 50%) of approximately 987.19 mM . This suggests that derivatives like this compound may also exhibit cytotoxic properties, although specific data are not yet available.

The biological activity of this compound may be attributed to several mechanisms:

- Membrane Penetration : Similar compounds have been shown to disrupt cell membranes, leading to increased permeability and cell death .

- Protein Synthesis Inhibition : The compound may interfere with protein synthesis pathways in cells, similar to methyl benzoate's observed effects on protein counts in assays .

Study on Methyl Benzoate

A notable study investigated the biosynthesis of methyl benzoate in snapdragon flowers, revealing that enzymatic activity significantly influences its production . This research highlights the importance of metabolic pathways in determining the biological roles of benzoate derivatives.

Safety Assessments

Safety assessments indicate that alkyl benzoates, including those structurally similar to this compound, are generally safe for use in cosmetic formulations at concentrations up to 5% . However, dermal irritation has been noted in some cases when applied at higher concentrations .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of fungal growth | |

| Cytotoxicity | ID50 ~ 987.19 mM in HeLa cells | |

| Safety in Cosmetics | Safe at ≤5% concentration |

Cytotoxicity Data for Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Methyl 3-isopropoxybenzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound can be synthesized via esterification of 3-isopropoxybenzoic acid with methanol, typically using acid catalysts (e.g., sulfuric acid) under reflux. Yield optimization requires monitoring reaction temperature (60–80°C), stoichiometric ratios (1:1.2 molar ratio of acid to methanol), and catalyst concentration (5–10% w/w). Post-reaction purification via liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : Use H NMR (CDCl₃, 400 MHz) to confirm the methyl ester proton (δ 3.8–3.9 ppm) and isopropoxy group (δ 1.3–1.4 ppm for CH₃, δ 4.5–4.7 ppm for OCH(CH₃)₂) .

- HPLC : Employ reverse-phase C18 columns with UV detection (254 nm) to assess purity. A mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate resolves impurities effectively .

Advanced Research Questions

Q. How should researchers address contradictions in reported spectroscopic data for this compound across studies?

- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, impurities, or instrument calibration. To resolve this:

- Replicate experiments using standardized solvents (e.g., deuterated chloroform for NMR).

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.

- Compare data against authenticated reference standards (e.g., NIST Chemistry WebBook entries) .

Q. What experimental strategies are effective for studying the pharmacological mechanisms of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying substituents on the benzene ring) and test bioactivity in vitro (e.g., enzyme inhibition assays).

- Metabolic Stability : Use hepatic microsomal assays (e.g., human liver microsomes) to evaluate metabolic degradation pathways.

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding affinity to target proteins, guided by analogs like ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate .

Q. How can researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stressors (heat: 40–60°C; humidity: 75% RH; light: UV-vis irradiation) and monitor degradation via HPLC.

- Kinetic Analysis : Use Arrhenius plots to predict shelf life by correlating degradation rates with temperature.

- Excipient Compatibility : Test interactions with common pharmaceutical excipients (e.g., magnesium stearate) using differential scanning calorimetry (DSC) .

Q. What approaches are suitable for comparative analysis of this compound with structurally related esters?

- Methodological Answer :

- Chromatographic Co-Elution : Run HPLC or GC-MS with mixed standards (e.g., methyl coumalate, methyl 2-oxo-2H-pyran-3-carboxylate) to distinguish retention times.

- Thermodynamic Profiling : Compare melting points (DSC) and solubility profiles (shake-flask method in buffers).

- Bioactivity Benchmarking : Use parallel assays (e.g., antimicrobial or anti-inflammatory models) to rank efficacy relative to analogs .

Notes on Experimental Design

- Sample Size & Reproducibility : For primary data (e.g., bioassays), ensure triplicate measurements and statistical validation (p < 0.05 via ANOVA).

- Ethical Data Reporting : Disclose solvent waste protocols (e.g., ethyl acetate disposal) and adhere to Green Chemistry principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.